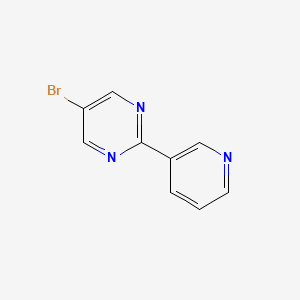

5-Bromo-2-(pyridin-3-YL)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(pyridin-3-yl)pyrimidine is a heterocyclic aromatic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-3-yl)pyrimidine typically involves the bromination of 2-(pyridin-3-yl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under reflux conditions . Another method involves the use of bromine in acetic acid as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate, are typically employed.

Major Products

Applications De Recherche Scientifique

5-Bromo-2-(pyridin-3-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.

Material Science: It is employed in the development of organic electronic materials due to its ability to form stable conjugated systems.

Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(pyridin-3-yl)pyrimidine in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways and targets depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-(pyridin-2-yl)pyrimidine: Similar in structure but with the pyridine ring attached at a different position.

5-Bromo-2-(pyridin-4-yl)pyrimidine: Another isomer with the pyridine ring attached at the fourth position.

Uniqueness

5-Bromo-2-(pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromine and pyridine rings can affect the compound’s ability to interact with biological targets and its overall stability .

Activité Biologique

5-Bromo-2-(pyridin-3-YL)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications in drug development, particularly focusing on antifungal, anticancer, and antithrombotic properties.

Chemical Structure and Synthesis

The chemical formula of this compound is C8H6BrN3. The compound features a bromine atom attached to a pyrimidine ring, which is further substituted with a pyridine moiety. Various synthetic routes have been explored to produce this compound, often employing palladium-catalyzed reactions such as the Suzuki cross-coupling method.

1. Antifungal Activity

This compound has demonstrated significant antifungal properties. In vitro studies have shown that derivatives synthesized from this compound exhibit potent activity against various fungal pathogens, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.

- Inhibition Rates : One derivative exhibited an inhibition rate of 100% against Phomopsis sp., surpassing the standard antifungal agent Pyrimethanil, which had an inhibition rate of 85.1%.

- EC50 Values : The effective concentration (EC50) for one of the compounds was found to be 10.5 μg/ml, indicating strong antifungal potential compared to Pyrimethanil's EC50 of 32.1 μg/ml.

2. Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. These compounds have shown promise in targeting various cancer cell lines.

- Cytotoxicity Studies : Research indicates that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For instance, a related pyrimidine derivative demonstrated an IC50 value of 0.09 µM against MCF-7 cells, indicating high potency .

3. Antithrombotic Activity

The compound has also been evaluated for its antithrombotic properties. Studies suggest that some derivatives can effectively inhibit clot formation.

- Activity Metrics : One study reported a percentage lysis value of 41.32% against clot formation in human blood, highlighting its potential as an antithrombotic agent .

Table: Summary of Biological Activities

While specific mechanisms for the biological activities of this compound remain largely unexplored, similar compounds have been studied for their interactions with cellular pathways involved in apoptosis and cell proliferation, particularly in cancer therapy . Further research is necessary to elucidate the exact mechanisms by which this compound exerts its effects.

Propriétés

IUPAC Name |

5-bromo-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDJFOKPOCYNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.